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molecular formula C10H7ClN2O3 B8333751 2-Chloro-7-methoxy-6-nitro-quinoline

2-Chloro-7-methoxy-6-nitro-quinoline

Cat. No. B8333751
M. Wt: 238.63 g/mol
InChI Key: UBAISGHYQHUEGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09255110B2

Procedure details

A mixture of 2-chloro-7-methoxy-6-nitro-quinoline (0.1 g, 0.42 mmol) and 2-aminoethanol (38 μL, 0.63 mmol) in anhydrous 1,4-dioxane (5 mL) was heated at 90° C. overnight. A second aliquot of 2-aminoethanol (38 μL, 0.63 mmol) was added and the resulting mixture was heated at 90° C. overnight. The reaction mixture was then concentrated under reduced pressure, the residue was washed with water, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to give 70 mg of 2-(7-methoxy-6-nitro-quinolin-2-ylamino)-ethanol as a solid without further purifications. MS=264 [M+H]+.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
38 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
38 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6]([O:15][CH3:16])=[C:7]([N+:12]([O-:14])=[O:13])[CH:8]=2)[N:3]=1.[NH2:17][CH2:18][CH2:19][OH:20]>O1CCOCC1>[CH3:16][O:15][C:6]1[CH:5]=[C:4]2[C:9]([CH:10]=[CH:11][C:2]([NH:17][CH2:18][CH2:19][OH:20])=[N:3]2)=[CH:8][C:7]=1[N+:12]([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
ClC1=NC2=CC(=C(C=C2C=C1)[N+](=O)[O-])OC
Name
Quantity
38 μL
Type
reactant
Smiles
NCCO
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
38 μL
Type
reactant
Smiles
NCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated at 90° C. overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated under reduced pressure
WASH
Type
WASH
Details
the residue was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C2C=CC(=NC2=C1)NCCO)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: CALCULATEDPERCENTYIELD 63.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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